molecular formula C14H19FN2O3 B13728418 3-(2-Amino-5-fluorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester

3-(2-Amino-5-fluorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13728418
M. Wt: 282.31 g/mol
InChI Key: ZAELLNHVCAIKAN-UHFFFAOYSA-N
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Description

3-(2-Amino-5-fluorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a fluorinated phenoxy group, and a tert-butyl ester moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-fluorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution of a fluorinated phenol with an azetidine derivative, followed by esterification to introduce the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-5-fluorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in the study of enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-fluorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions. The azetidine ring and fluorinated phenoxy group may play crucial roles in these interactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorophenyl)-carbamic acid tert-butyl ester
  • 3-(2-Amino-5-fluoro-phenoxy)-butyric acid ethyl ester

Uniqueness

Compared to similar compounds, 3-(2-Amino-5-fluorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester stands out due to the presence of the azetidine ring, which can impart unique chemical and biological properties

Properties

Molecular Formula

C14H19FN2O3

Molecular Weight

282.31 g/mol

IUPAC Name

tert-butyl 3-(2-amino-5-fluorophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H19FN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-6-9(15)4-5-11(12)16/h4-6,10H,7-8,16H2,1-3H3

InChI Key

ZAELLNHVCAIKAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)F)N

Origin of Product

United States

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